N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide, also known as DHBSH, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent. We will also list several future directions for research on this compound.
Mechanism of Action
The mechanism of action of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide involves the activation of the mitochondrial pathway of apoptosis. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis of cancer cells. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide also inhibits the expression of various genes involved in cancer progression, such as MMP-2, MMP-9, and VEGF, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to have anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increases the expression of antioxidant enzymes such as SOD and CAT. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in lab experiments is its low toxicity. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to be non-toxic to normal cells, making it a potential therapeutic agent with minimal side effects. However, one limitation of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Several future directions for research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide include:
1. Investigating the potential of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress.
2. Developing new formulations of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in vivo.
4. Investigating the potential of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide as a radiosensitizer in cancer therapy.
5. Developing new derivatives of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide with improved anticancer activity and selectivity.
In conclusion, N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is a promising compound with potential as an anticancer agent and therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide will further enhance our understanding of its potential as a therapeutic agent.
Synthesis Methods
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is synthesized by the reaction of 2,4-dihydroxybenzaldehyde with methanesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has also been found to inhibit the growth and metastasis of cancer cells by inhibiting the expression of various genes involved in cancer progression. In addition, N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-9-5-6-2-3-7(11)4-8(6)12/h2-5,10-12H,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDTXTFVLXOWOE-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=C(C=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.